An In-depth Technical Guide to 5,6-Dichloro-2-methyl-4-pyrimidinol (CAS 32265-50-2)
An In-depth Technical Guide to 5,6-Dichloro-2-methyl-4-pyrimidinol (CAS 32265-50-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dichloro-2-methyl-4-pyrimidinol is a halogenated pyrimidine derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, owing to its ability to engage in various biological interactions. The presence of two chlorine atoms and a hydroxyl group on the pyrimidine ring of this compound offers multiple sites for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries targeting a range of biological targets.
This technical guide provides a comprehensive overview of the known properties, synthesis, and handling of 5,6-Dichloro-2-methyl-4-pyrimidinol, with a focus on practical applications for researchers in the field.
Physicochemical and Structural Properties
5,6-Dichloro-2-methyl-4-pyrimidinol, with the molecular formula C₅H₄Cl₂N₂O, possesses a molecular weight of approximately 179.01 g/mol . A key characteristic of this and other hydroxypyrimidines is the existence of keto-enol tautomerism. The compound can exist in equilibrium between the 4-pyrimidinol form and its tautomeric 5,6-dichloro-2-methylpyrimidin-4(3H)-one form. This equilibrium is crucial as it influences the compound's reactivity and spectroscopic properties. The pyrimidinone form often predominates, which should be considered when planning synthetic transformations and interpreting analytical data.
Table 1: Physicochemical Properties of 5,6-Dichloro-2-methyl-4-pyrimidinol
| Property | Value | Source |
| CAS Number | 32265-50-2 | N/A |
| Molecular Formula | C₅H₄Cl₂N₂O | N/A |
| Molecular Weight | 179.01 | N/A |
| Melting Point | 249 - 251 °C | [1] |
| Appearance | Solid (predicted) | N/A |
Synthesis and Purification
Proposed Synthetic Pathway
A logical precursor for the synthesis of 5,6-Dichloro-2-methyl-4-pyrimidinol is 2-methyl-4,5,6-trihydroxypyrimidine. The chlorination can be achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Caption: Proposed synthesis of 5,6-Dichloro-2-methyl-4-pyrimidinol.
General Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for the specific synthesis of 5,6-Dichloro-2-methyl-4-pyrimidinol.
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the precursor, 2-methyl-4,5,6-trihydroxypyrimidine.
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Addition of Chlorinating Agent: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. The reaction is typically performed neat or in a high-boiling inert solvent.
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Heating: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
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Isolation: The solid product that precipitates out of the aqueous solution can be collected by vacuum filtration.
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Purification: The crude product should be washed with cold water to remove any remaining acids. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or acetonitrile, to yield the pure 5,6-Dichloro-2-methyl-4-pyrimidinol.
Spectroscopic Characterization
Detailed experimental spectroscopic data for 5,6-Dichloro-2-methyl-4-pyrimidinol is not currently available in public databases. However, based on its structure, the following spectral characteristics can be predicted.
¹H NMR:
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A singlet corresponding to the methyl protons at the C2 position, likely in the range of δ 2.3-2.6 ppm.
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A broad singlet corresponding to the N-H proton of the pyrimidinone tautomer, the chemical shift of which would be concentration and solvent dependent.
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A signal for the hydroxyl proton of the pyrimidinol tautomer, which may be observed depending on the solvent and temperature.
¹³C NMR:
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A signal for the methyl carbon.
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Signals for the pyrimidine ring carbons, with the chemical shifts influenced by the chlorine, oxygen, and nitrogen substituents. The carbonyl carbon of the pyrimidinone tautomer would likely appear in the range of δ 160-170 ppm.
IR Spectroscopy:
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Characteristic N-H stretching vibrations for the pyrimidinone tautomer.
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A strong C=O stretching band around 1650-1700 cm⁻¹ for the pyrimidinone tautomer.
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C-Cl stretching vibrations in the fingerprint region.
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O-H stretching for the pyrimidinol tautomer.
Mass Spectrometry:
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The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
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The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms, with (M)⁺, (M+2)⁺, and (M+4)⁺ peaks in an approximate ratio of 9:6:1.
Reactivity and Potential Applications
The chemical reactivity of 5,6-Dichloro-2-methyl-4-pyrimidinol is dictated by the presence of the two chlorine atoms and the hydroxyl/oxo group. The chlorine atoms are susceptible to nucleophilic substitution, providing a handle for the introduction of a wide variety of functional groups. This makes the compound a valuable intermediate for the synthesis of more complex molecules.
Given the established importance of the pyrimidine core in pharmaceuticals, 5,6-Dichloro-2-methyl-4-pyrimidinol is a promising starting point for the development of novel therapeutic agents. Its derivatives could be explored for a range of biological activities, including but not limited to, kinase inhibition, antiviral, and anticancer applications.
Safety and Handling
Detailed safety information for 5,6-Dichloro-2-methyl-4-pyrimidinol is not available. However, based on data for structurally similar dichloropyrimidines, it should be handled with care. It is advisable to treat it as a potentially hazardous substance.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
5,6-Dichloro-2-methyl-4-pyrimidinol is a chemical intermediate with significant potential for use in synthetic and medicinal chemistry. Its straightforward, albeit not explicitly documented, synthesis and the reactive nature of its functional groups make it a valuable tool for the creation of diverse molecular architectures. Further research into the specific properties and reactivity of this compound is warranted to fully unlock its potential in the development of new chemical entities with therapeutic applications.
References
[1] 5,6-dichloro-2-methylpyrimidin-4-ol | 32265-50-2 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/TR/en/product/keyorganics/key187620399]
